molecular formula C7H6BrClS B6145692 (5-bromo-2-chlorophenyl)methanethiol CAS No. 56368-55-9

(5-bromo-2-chlorophenyl)methanethiol

Cat. No.: B6145692
CAS No.: 56368-55-9
M. Wt: 237.5
InChI Key:
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Description

(5-Bromo-2-chlorophenyl)methanethiol is an organosulfur compound with the molecular formula C7H6BrClS It is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-chlorophenyl)methanethiol typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrogen bromide in acetic acid (HBr/AcOH) to minimize the generation of toxic byproducts . Another approach involves the use of dibromomethane and potassium carbonate (K2CO3) in basic media . These methods highlight the versatility and efficiency of bromomethylation reactions in producing this compound.

Industrial Production Methods

Industrial production of this compound often scales up these laboratory methods. The use of paraformaldehyde and hydrogen bromide in acetic acid is preferred due to its efficiency and reduced toxicity . The process is optimized to ensure high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-2-chlorophenyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-bromo-2-chlorophenyl)methanethiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms also contribute to its reactivity and specificity in targeting certain pathways .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chlorophenyl)methanone
  • (5-Bromo-2-chlorophenyl)ethanethiol
  • (5-Bromo-2-chlorophenyl)propane-1-thiol

Uniqueness

(5-Bromo-2-chlorophenyl)methanethiol is unique due to its specific combination of bromine, chlorine, and methanethiol groups. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

56368-55-9

Molecular Formula

C7H6BrClS

Molecular Weight

237.5

Purity

95

Origin of Product

United States

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